molecular formula C18H25ClN2O6 B15343211 Butyric acid, 2-chloro-, 2-(1-methylheptyl)-4,6-dinitrophenyl ester CAS No. 2411-01-0

Butyric acid, 2-chloro-, 2-(1-methylheptyl)-4,6-dinitrophenyl ester

Cat. No.: B15343211
CAS No.: 2411-01-0
M. Wt: 400.9 g/mol
InChI Key: FQHWVRPELKNIHV-UHFFFAOYSA-N
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Description

Butyric acid, 2-chloro-, 2-(1-methylheptyl)-4,6-dinitrophenyl ester is a nitroaromatic ester derivative characterized by a chlorinated butyric acid backbone esterified to a 2-(1-methylheptyl)-4,6-dinitrophenyl group. This compound belongs to a class of chemicals often employed in agrochemical applications due to the bioactivity imparted by its nitro and ester functionalities. Its structure combines a branched alkyl chain (1-methylheptyl) for enhanced lipophilicity, a dinitrophenyl group for electron-withdrawing effects, and a chlorine substituent that may influence reactivity and stability .

Properties

CAS No.

2411-01-0

Molecular Formula

C18H25ClN2O6

Molecular Weight

400.9 g/mol

IUPAC Name

(2,4-dinitro-6-octan-2-ylphenyl) 2-chlorobutanoate

InChI

InChI=1S/C18H25ClN2O6/c1-4-6-7-8-9-12(3)14-10-13(20(23)24)11-16(21(25)26)17(14)27-18(22)15(19)5-2/h10-12,15H,4-9H2,1-3H3

InChI Key

FQHWVRPELKNIHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(CC)Cl

Origin of Product

United States

Comparison with Similar Compounds

This section compares the target compound with structurally or functionally related nitroaromatic esters, focusing on substituents, molecular properties, and applications.

Structural Analogues

a) Meptyldinocap (2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate)
  • Structure : Shares the 2-(1-methylheptyl)-4,6-dinitrophenyl group but differs in the esterified acid (crotonic acid vs. chlorinated butyric acid).
  • Key Features: Higher α,β-unsaturation in the crotonate moiety may enhance reactivity toward nucleophilic targets.
  • Application : Registered as a fungicide, indicating nitroaromatic esters’ role in disrupting microbial lipid synthesis .
b) RDS1643 (6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester)
  • Structure : Features a diketo ester backbone with a fluorophenyl-pyrrole substituent.
  • Key Features :
    • The diketo group confers chelating properties, often critical in enzyme inhibition (e.g., HIV integrase inhibitors).
    • Fluorine substituent enhances metabolic stability compared to chlorine in the target compound.
  • Application : Studied for antiviral activity, highlighting divergent bioactivity compared to agrochemical nitroaromatic esters .
c) Di-(2:4:6-trinitrophenyl)glyceryl ether
  • Structure : Contains a trinitrophenyl group linked to a glycerol ether.
  • Lacks the alkyl chain, reducing lipophilicity and environmental persistence.
  • Application : Primarily of interest in explosive chemistry rather than bioactivity .

Functional Analogues

a) Chloro-2:4:6-trinitrobenzene Derivatives
  • Structure : Nitrobenzene derivatives with chlorine and nitro substituents.
  • Key Features :
    • High reactivity due to multiple nitro groups, limiting their use in biological systems.
    • Chlorine at the ortho position (relative to nitro groups) may sterically hinder interactions.

Data Table: Comparative Analysis

Compound Name Substituents Molecular Formula (Derived) Key Applications Stability Notes
Butyric acid, 2-chloro-, 2-(1-methylheptyl)-4,6-dinitrophenyl ester Chloro-butyrates, 1-methylheptyl, dinitrophenyl C₁₈H₂₄ClN₂O₆ (estimated) Agrochemical (inferred) Chlorine enhances oxidative stability
Meptyldinocap Crotonate, 1-methylheptyl, dinitrophenyl C₁₉H₂₆N₂O₆ Fungicide Unsaturated ester increases reactivity
RDS1643 Diketo ester, fluorophenyl-pyrrole C₂₀H₂₁FNO₅ Antiviral research Fluorine improves metabolic stability
Di-(2:4:6-trinitrophenyl)glyceryl ether Trinitrophenyl, glycerol ether C₁₅H₁₄N₆O₁₄ Explosives research Highly explosive, unstable

Research Findings and Mechanistic Insights

  • Bioactivity: The target compound’s dinitrophenyl group likely disrupts microbial cell membranes or enzymes, similar to Meptyldinocap’s fungicidal action . Chlorine may enhance binding to hydrophobic targets.
  • Stability: Chlorinated derivatives generally exhibit greater resistance to hydrolysis than fluorinated or non-halogenated analogs, as seen in comparisons with RDS1643 .
  • Synthetic Challenges : Nitration and esterification steps (as in ) are critical for nitroaromatic compound synthesis, but steric hindrance from branched alkyl chains (e.g., 1-methylheptyl) may complicate purification .

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